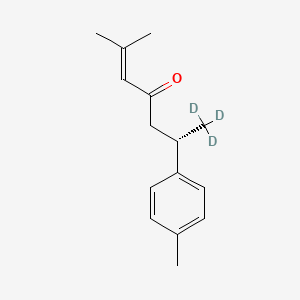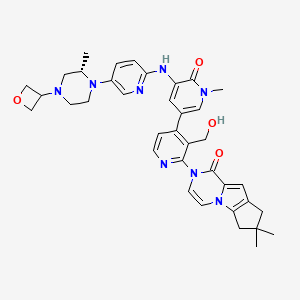
BTK inhibitor 20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BTK inhibitor 20 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways of B-cell receptors. BTK plays a significant role in the proliferation, survival, and function of B-cells, making it a promising therapeutic target for various B-cell malignancies and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include bases, acids, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
BTK inhibitor 20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone, while substitution of a halide may yield an amine .
科学研究应用
BTK inhibitor 20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK signaling pathways and develop new inhibitors.
Biology: Investigated for its role in modulating immune cell functions and signaling pathways.
Medicine: Evaluated in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
作用机制
BTK inhibitor 20 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor, phospholipase C gamma, and nuclear factor kappa B pathways .
相似化合物的比较
BTK inhibitor 20 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, and acalabrutinib. While all these compounds target BTK, this compound may offer unique advantages in terms of selectivity, potency, and safety profile. Similar compounds include:
Ibrutinib: First-generation BTK inhibitor with broad activity.
Zanubrutinib: Second-generation BTK inhibitor with improved selectivity.
Acalabrutinib: Second-generation BTK inhibitor with fewer off-target effects
This compound stands out due to its potential for reduced off-target effects and improved efficacy in specific patient populations .
属性
分子式 |
C37H42N8O4 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC 名称 |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |
InChI |
InChI=1S/C37H42N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,11-14,17,19,23,27,46H,9-10,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 |
InChI 键 |
AHCYLQZSJZNAJF-QHCPKHFHSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
规范 SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


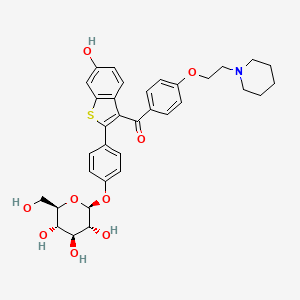
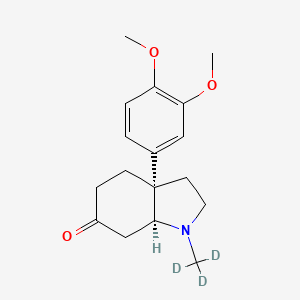
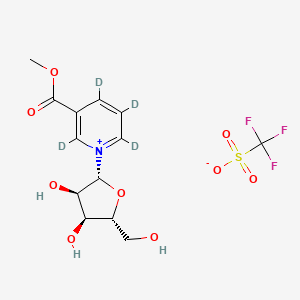
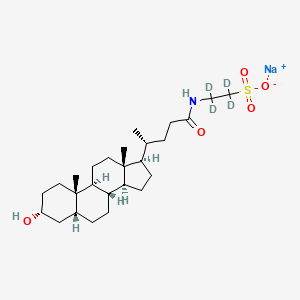
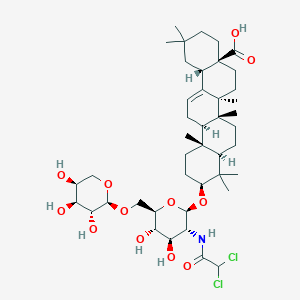
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
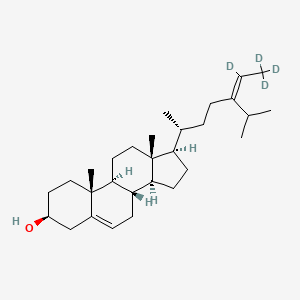
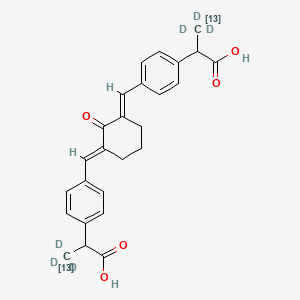
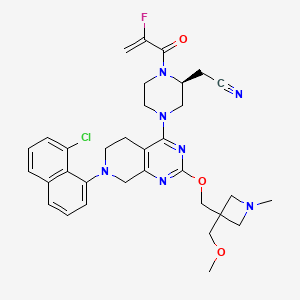
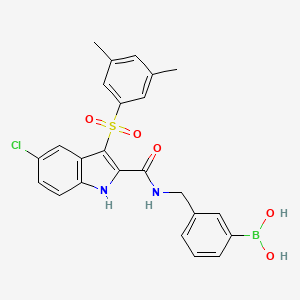
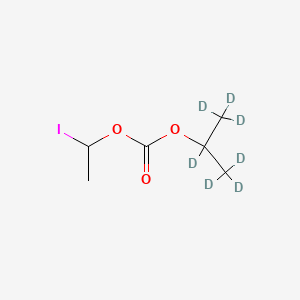
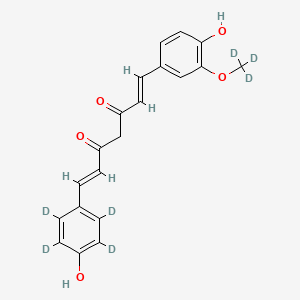
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
